NOD1 Inhibitory Potency: 1.22 µM IC50 with 14.8-Fold Selectivity Over NOD2 – Quantitative SAR Comparison Against Probe ML146
In a head-to-head SAR panel of 15 purine-2,6-dione analogs tested in the identical cellular NF-κB-linked luciferase reporter assay in HEK293T cells, CID 814607 demonstrated a NOD1 IC50 of 1.22 µM with a NOD1-to-NOD2 selectivity ratio of 14.8-fold [1]. By comparison, the structurally distinct probe compound ML146 (CID 5310346; 7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione) exhibited a NOD1 IC50 of 1.54 ± 0.19 µM and a lower selectivity ratio of 8.24-fold [1]. Thus, CID 814607 achieves both superior NOD1 potency (21% lower IC50) and nearly double the NOD1/NOD2 selectivity window relative to the reference probe standard. The closest analog CID 647508 (3-methyl-7-pentyl-8-(2-phenylethylsulfanyl)purine-2,6-dione) displayed a NOD1 IC50 of 0.94 µM with selectivity >21.3-fold, but this compound carries an N7-pentyl rather than N7-benzyl group, altering its lipophilicity and target engagement profile [1].
| Evidence Dimension | NOD1 inhibitory potency (IC50) and NOD1-to-NOD2 selectivity ratio in cellular NF-κB reporter assay |
|---|---|
| Target Compound Data | NOD1 IC50 = 1.22 µM; NOD2 IC50 = 18.1 µM; TNF-α IC50 >20 µM; Selectivity ratio = 14.8 |
| Comparator Or Baseline | Probe ML146 (CID 5310346): NOD1 IC50 = 1.54 ± 0.19 µM, NOD2 IC50 = 12.7 ± 3.4 µM, selectivity = 8.24; CID 647508: NOD1 IC50 = 0.94 µM, NOD2 >20 µM, selectivity >21.3 |
| Quantified Difference | CID 814607 vs. ML146: 21% improvement in NOD1 potency (1.22 vs. 1.54 µM); 1.8-fold improvement in NOD1/NOD2 selectivity (14.8 vs. 8.24) |
| Conditions | HEK293T cells co-expressing NF-κB-driven luciferase reporter; NOD1 stimulated with γ-tri-DAP; NOD2 stimulated with MDP; TNF-α used as pathway selectivity control; n=2 replicates; mean ± S.E.M. reported for probe; IC50 values fitted by 4-parameter PRISM |
Why This Matters
CID 814607 provides a measurable selectivity advantage over the reference probe ML146 while maintaining comparable potency, making it a preferred starting point for NOD1-selective tool compound development where off-target NOD2 inhibition must be minimized.
- [1] Magnuson G, Khan P, Yuan H, et al. Table 4: SAR Analysis for NOD1 Selective Xanthine Scaffold (Medicinal Chemistry & Cheminformatics Analysis). Row 1 (CID 5310346): NOD1 IC50 = 1.54 ± 0.19 µM, NOD2 = 12.7 ± 3.4 µM, selectivity = 8.24. Row 5 (CID 647508): NOD1 = 0.94 µM, NOD2 >20 µM, selectivity = 21.3. Row 9 (CID 814607): NOD1 = 1.22 µM, NOD2 = 18.1 µM, selectivity = 14.8. NCBI Bookshelf; 2010. View Source
